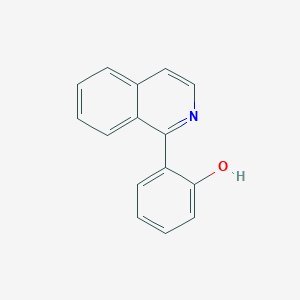
6-(Isoquinolin-1(2H)-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1-isoquinolinyl)- is an organic compound that features a phenol group attached to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-isoquinolinyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of isoquinoline with phenol under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide . Another approach involves the use of transition metal catalysts to facilitate the coupling of isoquinoline derivatives with phenol .
Industrial Production Methods
Industrial production of Phenol, 2-(1-isoquinolinyl)- may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-isoquinolinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like chromic acid.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, bromo, and sulfonyl derivatives of Phenol, 2-(1-isoquinolinyl)-.
Scientific Research Applications
Phenol, 2-(1-isoquinolinyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-(1-isoquinolinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function . Additionally, the isoquinoline moiety can intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Phenol, 2-(1-isoquinolinyl)- can be compared with other phenol derivatives and isoquinoline compounds:
Phenol Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share similar structural features but differ in their reactivity and biological activities.
Isoquinoline Compounds: Isoquinoline itself and its derivatives, such as 1-methylisoquinoline, exhibit different chemical properties and applications compared to Phenol, 2-(1-isoquinolinyl)-.
Conclusion
Phenol, 2-(1-isoquinolinyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable subject of study in organic chemistry, biology, and materials science.
Properties
CAS No. |
56268-57-6 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-isoquinolin-1-ylphenol |
InChI |
InChI=1S/C15H11NO/c17-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-10,17H |
InChI Key |
WXAWFBWPWZKVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















